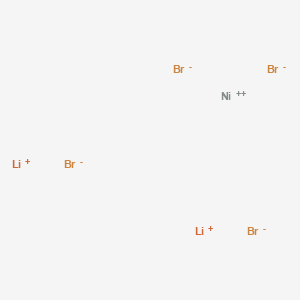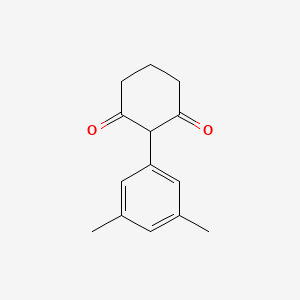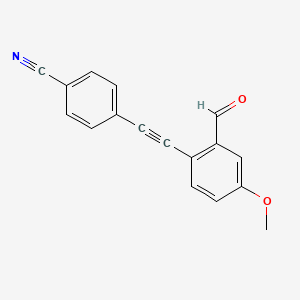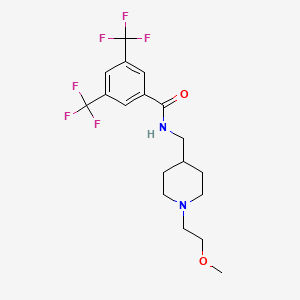
1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, cyclopentyl, and hydroxy groups. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Analyse Des Réactions Chimiques
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways depend on the specific biological context and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure and different biological functions.
Indole-3-carboxaldehyde: Another indole derivative with potential anticancer properties.
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid: A structurally similar compound with different substituents affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H21NO3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-benzyl-2-cyclopentyl-5-hydroxyindole-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO3/c23-16-10-11-18-17(12-16)19(21(24)25)20(15-8-4-5-9-15)22(18)13-14-6-2-1-3-7-14/h1-3,6-7,10-12,15,23H,4-5,8-9,13H2,(H,24,25) |
Clé InChI |
LFJZDHLVZHNVHE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=C(C3=C(N2CC4=CC=CC=C4)C=CC(=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)](/img/structure/B14121520.png)
![3H-imidazo[4,5-c][1,7]naphthyridine](/img/structure/B14121522.png)
![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14121544.png)






![(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzo[b][1]oxacycloundecin-11-ol](/img/structure/B14121593.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121596.png)
